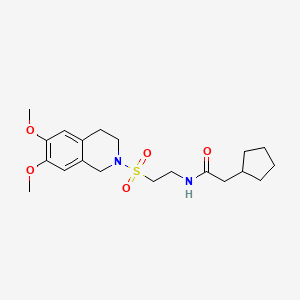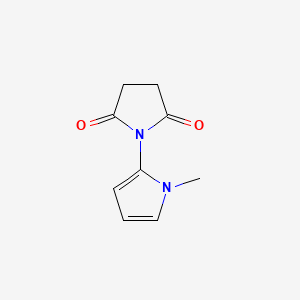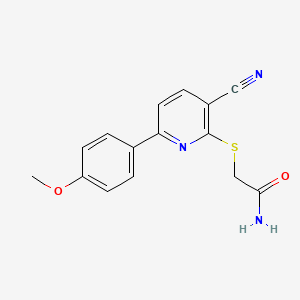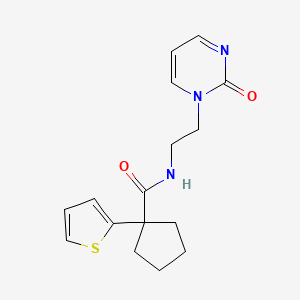
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic properties. CPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. However, CPB has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound is of interest for its role in the synthesis of CCR5 antagonists, which have potential applications in preventing HIV-1 infection. The synthesis involves creating intermediate compounds that ultimately lead to novel compounds with potential for drug development, characterized using techniques like NMR, MS, and IR (Cheng De-ju, 2015).
Molecular and Supramolecular Structures
The compound is part of a study on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting its significance in molecular and supramolecular structural investigations. This research discusses the impact of substituent positioning on molecular conformation, hydrogen bonding, and potential for metal coordination (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Inhibitors of Carbonic Anhydrases
Investigations into benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety have shown their efficacy as inhibitors of human carbonic anhydrase isoforms. These compounds, through selective binding affinities, highlight the potential for developing inhibitors targeting specific isoforms, which is crucial for therapeutic applications (Irena Vaškevičienė et al., 2019).
Transfer Hydrogenation Applications
The compound is involved in studies exploring its use in transfer hydrogenation of ketones, demonstrating its utility in catalytic processes. These findings contribute to the development of more efficient catalytic systems that can be applied in various chemical synthesis processes, offering insights into the role of pyridinesulfonamide ligands in catalysis (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Corrosion Inhibition on Iron
Research on piperidine derivatives, including compounds with a benzenesulfonamide moiety, has focused on their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness as corrosion inhibitors, which is vital for protecting metal surfaces in industrial applications (S. Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLMUIWHISHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)





![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)




![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)